3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15585320
InChI: InChI=1S/C25H26N4O4S2/c1-16-6-4-12-28-22(16)27-21(26-11-5-13-32-2)19(23(28)30)14-20-24(31)29(25(34)35-20)15-17-7-9-18(33-3)10-8-17/h4,6-10,12,14,26H,5,11,13,15H2,1-3H3/b20-14-
SMILES:
Molecular Formula: C25H26N4O4S2
Molecular Weight: 510.6 g/mol

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC15585320

Molecular Formula: C25H26N4O4S2

Molecular Weight: 510.6 g/mol

* For research use only. Not for human or veterinary use.

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C25H26N4O4S2
Molecular Weight 510.6 g/mol
IUPAC Name (5Z)-3-[(4-methoxyphenyl)methyl]-5-[[2-(3-methoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C25H26N4O4S2/c1-16-6-4-12-28-22(16)27-21(26-11-5-13-32-2)19(23(28)30)14-20-24(31)29(25(34)35-20)15-17-7-9-18(33-3)10-8-17/h4,6-10,12,14,26H,5,11,13,15H2,1-3H3/b20-14-
Standard InChI Key DYJHYAUQRBTALI-ZHZULCJRSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCCOC
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCCOC

Introduction

Structural Features

  • Pyrido[1,2-a]pyrimidin-4-one Core: This fused bicyclic system includes a pyrimidine ring and a pyridine ring, known for diverse pharmacological activities.

  • Thiazolidinone Moiety: Often associated with anti-inflammatory properties and capable of participating in nucleophilic substitution reactions.

  • Methoxybenzyl Substituent: Enhances lipophilicity, potentially improving bioavailability.

  • 3-Methoxypropylamino Side Chain: Acts as a nucleophile in various reactions.

Synthesis and Chemical Reactivity

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes require careful optimization of reaction conditions to achieve high yields and purity. The chemical reactivity of such compounds can be attributed to their functional groups, including the thiazolidinone moiety and the pyrido[1,2-a]pyrimidin-4-one core.

Biological Activities

Compounds with similar structures have shown potential for various biological activities, including antimicrobial and anticancer properties. The thiazolidinone moiety is often linked to anti-inflammatory effects, while the pyrido[1,2-a]pyrimidin-4-one core can engage in interactions with biological targets such as enzymes or receptors.

Related Compounds and Their Activities

Compound NameStructural FeaturesBiological Activity
2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneAllylamino group, thiazolidinone moiety, methoxybenzyl substituentAntimicrobial and anticancer properties
2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneHydroxypropylamino side chain, thiazolidinone moietyPotential for diverse biological activities
4-Oxo-thiazolidine derivativesThiazolidinone coreOften exhibit anti-inflammatory properties

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